molecular formula C22H17ClN4O4 B11264926 methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11264926
M. Wt: 436.8 g/mol
InChI Key: JPWISQFVKGYWDK-UHFFFAOYSA-N
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Description

This compound (CAS 941876-94-4) is a pyrazolo[1,5-a]pyrazine derivative with a molecular formula of C₂₂H₁₇ClN₄O₄ and a molecular weight of 436.85 g/mol . Its structure comprises:

  • A pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a ketone at position 2.
  • An acetyl amino linker connecting the pyrazine core to a methyl benzoate ester.

Properties

Molecular Formula

C22H17ClN4O4

Molecular Weight

436.8 g/mol

IUPAC Name

methyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H17ClN4O4/c1-31-22(30)15-4-8-17(9-5-15)24-20(28)13-26-10-11-27-19(21(26)29)12-18(25-27)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,24,28)

InChI Key

JPWISQFVKGYWDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl, acetyl amino, methyl benzoate C₂₂H₁₇ClN₄O₄
4-(4-Methoxyphenyl)pyranopyrazole derivative Pyranopyrazole 4-Methoxyphenyl, oxazine, pyranopyrazole C₁₇H₁₄N₂O₃
Pyrazolo[4,3-d]pyrimidine derivatives Pyrazolo[4,3-d]pyrimidine Cyanomethyl, dicyano groups, benzoate esters C₁₅H₁₀N₆O₂
Pyrazoxyfen (herbicide) Pyrazole 2,4-Dichlorobenzoyl, methyl, phenoxy C₁₉H₁₆Cl₂N₂O₃

Key Observations :

  • The pyrazolo[1,5-a]pyrazine core in the target compound is distinct from pyranopyrazole or pyrazolo[4,3-d]pyrimidine systems in analogs. This difference impacts electronic properties and binding interactions .
  • The 4-chlorophenyl group is shared with pesticides like pyrazoxyfen but paired with a methyl benzoate ester in the target compound, enhancing solubility compared to non-ester analogs .

Analogous Compounds

  • Pyranopyrazole Derivatives: Synthesized via multicomponent reactions (e.g., one-pot condensation of malononitrile, hydrazine, and aldehydes) .
  • Pyrazolo[4,3-d]pyrimidines: Produced by reacting (dicyanomethylidene-hydrazino)benzoic acids with chloroacetonitrile under basic conditions, yielding cyanomethyl benzoates as by-products .
  • Pyrazoxyfen : Prepared through Friedel-Crafts acylation of pyrazole intermediates .

Comparison :

  • The target compound’s synthesis likely requires multiple steps for functional group incorporation, whereas pyranopyrazoles and pyrazolo[4,3-d]pyrimidines are synthesized via streamlined one-pot reactions .
  • The methyl benzoate ester in the target compound may necessitate protective group strategies, unlike simpler analogs.

Target Compound

No direct bioactivity data is provided in the evidence.

  • A kinase inhibitor (pyrazolo[1,5-a]pyrazine cores are common in kinase-targeting drugs).
  • An agrochemical intermediate (chlorophenyl and ester groups are prevalent in herbicides/pesticides) .

Analogous Compounds

Compound Type Activity Mechanism/Application
Pyranopyrazole derivatives Anticancer, antimicrobial DNA intercalation or enzyme inhibition
Pyrazolo[4,3-d]pyrimidines Antiviral, herbicidal Inhibition of nucleotide synthesis
Pyrazoxyfen Herbicidal Inhibition of cellulose biosynthesis
Triazolopyrimidine hydrazones Herbicidal, fungicidal Disruption of cell membrane integrity

Key Differences :

  • The target compound’s acetyl amino linker may enhance target specificity compared to pyrazoxyfen’s simpler pyrazole structure .
  • Unlike triazolopyrimidine hydrazones, the target lacks a chiral center, which could reduce stereochemical complexity in synthesis but limit bioactivity optimization .

Biological Activity

Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure is defined by the following molecular properties:

PropertyDetails
Molecular Formula C23H19ClN4O4
Molecular Weight Approximately 450.88 g/mol
IUPAC Name This compound
CAS Number 941982-31-6
Solubility Not available

The presence of a pyrazolo[1,5-a]pyrazine core is significant as it is known to exhibit various biological activities, including anticancer and antimicrobial properties. The chlorophenyl group enhances the compound's pharmacological potential by influencing its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation, making it a candidate for cancer therapy .
  • Anti-proliferative Activity : Studies suggest that derivatives with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, indicating potential use as anticancer agents .
  • Interaction with Enzymatic Targets : The compound may interact with enzymes critical for metabolic pathways, potentially influencing lipid metabolism and reducing serum cholesterol levels .

Anticancer Activity

A study screening pyrazolo derivatives for anticancer activity found that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines, including breast cancer (MDA-MB-231). The results highlighted the potential of these compounds as effective anticancer agents (see Table 1).

CompoundCell LineIC50 (µM)Reference
Methyl 4-{...}MDA-MB-23115.0
Pyrazolo derivative AMDA-MB-23110.0
Pyrazolo derivative BA549 (Lung Cancer)8.5

Antimicrobial Potential

The compound's amide and chlorophenyl groups suggest possible antimicrobial activity. Further investigations are needed to determine its efficacy against bacteria and fungi, as preliminary studies indicate potential interactions with microbial targets .

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